3,3-Difluorocyclobutane-1-carbaldehyde
CAS No.: 1246765-49-0
Cat. No.: VC0050296
Molecular Formula: C5H6F2O
Molecular Weight: 120.099
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1246765-49-0 |
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Molecular Formula | C5H6F2O |
Molecular Weight | 120.099 |
IUPAC Name | 3,3-difluorocyclobutane-1-carbaldehyde |
Standard InChI | InChI=1S/C5H6F2O/c6-5(7)1-4(2-5)3-8/h3-4H,1-2H2 |
Standard InChI Key | WXUHWGRKLOGPGE-UHFFFAOYSA-N |
SMILES | C1C(CC1(F)F)C=O |
Introduction
Physical and Chemical Properties
Physical Properties
Table 1 summarizes the key physical properties of 3,3-Difluorocyclobutane-1-carbaldehyde:
The compound typically exists as a white solid under standard conditions and is characterized by moderate lipophilicity as indicated by its LogP value . The relatively low polar surface area suggests good membrane permeability, which may contribute to its potential utility in drug development.
Chemical Properties
The reactivity of 3,3-Difluorocyclobutane-1-carbaldehyde is primarily determined by its aldehyde functional group, which can participate in various reactions typical of aldehydes, including:
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Nucleophilic addition reactions
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Oxidation to carboxylic acids
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Reduction to alcohols
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Condensation reactions
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Aldol reactions
The presence of the difluoro group at the 3-position significantly influences the electronic properties of the cyclobutane ring, affecting both reactivity and stability. The electron-withdrawing nature of fluorine atoms typically enhances the electrophilicity of the carbonyl carbon, potentially making it more reactive toward nucleophilic addition compared to non-fluorinated analogs.
Applications
Pharmaceutical Applications
3,3-Difluorocyclobutane-1-carbaldehyde serves as an important building block in medicinal chemistry due to its unique structure and properties:
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The compound has been utilized as a synthetic intermediate in the development of pharmaceutical compounds, as evidenced by its mention in AstraZeneca patents .
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The Journal of Medicinal Chemistry (2014) references this compound in research potentially related to drug development .
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The difluorocyclobutane motif may enhance metabolic stability and bioavailability of drug candidates, making derivatives of this compound valuable in pharmaceutical research.
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The rigid cyclobutane structure can serve as a conformational constraint in drug design, potentially improving target selectivity.
Related Compounds
Several structurally related compounds have been identified in the literature, providing context for understanding the chemical space surrounding 3,3-Difluorocyclobutane-1-carbaldehyde:
3,3-Difluorocyclobutanecarboxylic acid
This carboxylic acid derivative (CAS: 107496-54-8) is closely related to the aldehyde and has been more extensively documented in the literature . A practical synthesis has been reported involving a three-step process, suggesting potential synthetic relationships with 3,3-Difluorocyclobutane-1-carbaldehyde .
1-Amino-3,3-difluorocyclobutane-1-carboxylic acid
This amino acid derivative (CAS: 1225532-86-4) incorporates the 3,3-difluorocyclobutane scaffold with amino and carboxylic acid functionalities . It represents another important building block in the same chemical family.
Other Derivatives
The literature suggests the existence of various other derivatives containing the 3,3-difluorocyclobutane core structure, including:
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Alcohols derived from the aldehyde
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Nitriles and amides
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Extended conjugated systems
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Various esters and other carboxylic acid derivatives
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